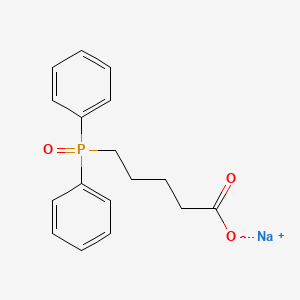

Sodium 5-(diphenylphosphinoyl)pentanoate

Description

Properties

Molecular Formula |

C₁₇H₁₈NaO₃P |

|---|---|

Molecular Weight |

324.29 |

Synonyms |

USP Epoprostenol Related Compound B; |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Research

Sodium 5-(diphenylphosphinoyl)pentanoate serves as a biochemical reagent in proteomics research. Its ability to interact with proteins makes it valuable for studying protein interactions and modifications. The compound has been utilized in high-throughput screening processes to identify potential drug candidates and to analyze enzyme activity .

Catalysis

The compound has shown promise as a catalyst in organic synthesis. It can facilitate various chemical reactions due to its phosphinoyl group, which can stabilize reaction intermediates. Recent studies have highlighted its role in homogeneous catalysis, where it aids in the efficient transformation of substrates under mild conditions .

Pharmaceutical Development

In pharmaceutical applications, this compound has been investigated for its potential as an emulsifier and stabilizer in drug formulations. Its properties help improve the solubility and bioavailability of active pharmaceutical ingredients (APIs), thereby enhancing therapeutic efficacy .

Therapeutic Compounds

Research has indicated that this compound can be incorporated into therapeutic compounds aimed at treating various diseases. Its compatibility with other medicinal compounds allows for the development of combination therapies that improve patient outcomes .

Data Tables

Case Study 1: Use in High-Throughput Screening

In a study focused on high-throughput screening of homogeneous catalysts, this compound was employed to identify effective catalysts for specific reactions. The results demonstrated that the compound significantly enhanced reaction yields compared to traditional catalysts, showcasing its potential for industrial applications .

Case Study 2: Emulsification Properties

A formulation study evaluated the emulsifying properties of this compound in various pharmaceutical preparations. The findings indicated that the compound improved the stability and release profiles of several APIs, making it an attractive candidate for future drug formulations .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares sodium 5-(diphenylphosphinoyl)pentanoate with structurally related compounds:

Key Observations:

Solubility : The sodium salt exhibits superior aqueous solubility compared to the free acid and methyl ester, which are more lipophilic .

Functional Groups :

- The sodium carboxylate in the title compound enhances ionic character, while the methyl ester () improves volatility for gas-phase reactions.

- The free acid () lacks counterions, limiting its solubility but retaining reactivity for esterification or amidation .

Molecular Weight : The sodium salt’s higher molecular weight (324.09 vs. 302.3 for the free acid) reflects the addition of sodium, critical for ionic stability in biological systems .

Preparation Methods

Reaction Overview

The palladium-catalyzed cross-coupling method introduces the diphenylphosphinoyl moiety to a pentanoate precursor via transition-metal-mediated bond formation. This approach adapts protocols from phosphinylation reactions documented in supramolecular chemistry.

Reagents and Conditions

-

Substrate : Ethyl 5-bromopentanoate (1.0 equiv)

-

Phosphine source : Diphenylphosphine oxide (1.2 equiv)

-

Catalyst : Tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃, 5 mol%)

-

Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 10 mol%)

-

Base : Cesium carbonate (Cs₂CO₃, 3.0 equiv)

-

Solvent : Dry toluene

Procedure

-

Combine ethyl 5-bromopentanoate, diphenylphosphine oxide, Pd₂(dba)₃, dppf, and Cs₂CO₃ in toluene.

-

Heat at 100°C for 16 hours with vigorous stirring.

-

Cool the mixture, filter through Celite®, and concentrate under reduced pressure.

-

Purify the crude product (ethyl 5-(diphenylphosphinoyl)pentanoate) via column chromatography (petroleum ether/dichloromethane, 3:1 v/v).

-

Hydrolyze the ester by stirring with NaOH (2.0 equiv) in methanol/water (4:1) at 60°C for 4 hours.

-

Acidify with HCl, extract with dichloromethane, and neutralize with sodium hydroxide to isolate the sodium salt.

Yield and Optimization

-

Key variables : Excess phosphine oxide improves coupling efficiency, while higher Pd loading (≥5 mol%) reduces reaction time.

Ester Hydrolysis and Neutralization

Synthesis of Methyl 5-(Diphenylphosphinoyl)Pentanoate

This method prioritizes ester hydrolysis to directly yield the sodium salt, leveraging saponification kinetics.

Reagents and Conditions

Procedure

-

Dissolve methyl 5-(diphenylphosphinoyl)pentanoate in methanol.

-

Add aqueous NaOH and reflux at 60°C for 4 hours.

-

Remove methanol under reduced pressure and extract the aqueous layer with ethyl acetate.

-

Acidify the aqueous phase with HCl (1M) to precipitate 5-(diphenylphosphinoyl)pentanoic acid.

-

Neutralize the acid with NaOH in ethanol and recrystallize to obtain the sodium salt.

Yield and Challenges

-

Yield : 85–90% after recrystallization.

-

Pitfalls : Incomplete hydrolysis requires extended reaction times (up to 8 hours).

Solid-Phase Synthesis Using Resin Support

Immobilized Intermediate Strategy

Adapted from resin-supported phosphine synthesis, this method simplifies purification by anchoring intermediates to polyethylene glycol-polystyrene (PEG-PS) resin.

Reagents and Conditions

Procedure

-

Activate 5-(diphenylphosphinoyl)pentanoic acid with EDCI·HCl and HOBt in DMF.

-

Add PEG-PS amino resin and shake for 4 hours.

-

Wash the resin with DMF, methanol, and dichloromethane to remove unreacted reagents.

-

Cleave the product from the resin using trifluoroacetic acid (TFA)/water (95:5).

-

Neutralize with NaOH and lyophilize to isolate the sodium salt.

Advantages and Limitations

-

Yield : 60–65% due to incomplete resin loading.

-

Benefits : Eliminates chromatography, ideal for scalable synthesis.

Comparative Analysis of Preparation Methods

Reaction Efficiency and Scalability

| Method | Yield (%) | Purification Complexity | Scalability |

|---|---|---|---|

| Palladium-Catalyzed | 70–80 | High (chromatography) | Moderate |

| Ester Hydrolysis | 85–90 | Moderate (recrystallization) | High |

| Solid-Phase Synthesis | 60–65 | Low (resin washing) | High |

Q & A

Q. What are the recommended synthetic routes for Sodium 5-(diphenylphosphinoyl)pentanoate, and how can purity be optimized?

this compound is synthesized via nucleophilic substitution or ester hydrolysis of precursor compounds, such as tert-butyl pentanoate derivatives. For example, tert-butyl esters can be hydrolyzed under basic conditions (e.g., NaOH in ethanol-water) to yield the sodium salt. Column chromatography using silica gel and polar solvents (e.g., ethyl acetate/hexane gradients) is critical for purification, as described for structurally similar phosphinoyl compounds . Purity (>98%) should be verified via HPLC and NMR to ensure minimal byproducts.

Q. What physicochemical properties are essential for handling and storage of this compound?

The sodium salt form enhances aqueous solubility compared to its acidic counterpart. Key properties include:

- pKa : The pentanoic acid backbone has a pKa ~4.84, but the diphenylphosphinoyl group may lower it slightly due to electron-withdrawing effects. Buffered solutions (pH 7–8) are recommended for stability .

- Hygroscopicity : Sodium salts are often hygroscopic; store in a desiccator under inert gas (e.g., argon) .

- Thermal stability : Conduct differential scanning calorimetry (DSC) to identify decomposition thresholds.

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR : Use H and C NMR to confirm the absence of residual solvents or unreacted precursors. The diphenylphosphinoyl group will show distinct aromatic proton signals at δ 7.2–7.8 ppm .

- LC-MS : Electrospray ionization (ESI) in negative mode can detect the molecular ion peak [M–Na] for accurate mass verification .

- Elemental Analysis : Verify C, H, P, and Na content to confirm stoichiometry.

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?

Contradictions may arise from conformational isomerism or paramagnetic impurities. Strategies include:

- Variable Temperature NMR : Identify dynamic processes (e.g., hindered rotation of the diphenylphosphinoyl group) that cause signal splitting .

- COSY and HSQC : Resolve overlapping peaks by correlating proton and carbon shifts.

- ICP-MS : Check for trace metal contaminants (e.g., Fe) that induce paramagnetic broadening .

Q. What frameworks (e.g., PICOT, FINER) are suitable for studying the stability of this compound under physiological conditions?

Apply the PICOT framework :

- Population : Aqueous solutions (pH 7.4, 37°C).

- Intervention : Exposure to light, oxygen, or enzymatic hydrolysis.

- Comparison : Stability in buffer vs. simulated biological fluids (e.g., plasma).

- Outcome : Degradation half-life quantified via HPLC.

- Time : 0–72 hours. Use the FINER criteria to ensure feasibility (e.g., controlled incubators) and novelty (e.g., comparing degradation pathways in aerobic vs. anaerobic conditions) .

Q. How can mechanistic studies elucidate the reactivity of the diphenylphosphinoyl group in nucleophilic environments?

- Kinetic Isotope Effects (KIE) : Compare reaction rates of H vs. H-labeled compounds to identify rate-determining steps.

- DFT Calculations : Model transition states for hydrolysis or phosphorylation reactions.

- Trapping Experiments : Use electrophilic agents (e.g., methyl iodide) to intercept reactive intermediates .

Q. What statistical methods are recommended for analyzing dose-response data in toxicity assays involving this compound?

- Non-linear Regression : Fit sigmoidal curves (e.g., Hill equation) to IC data.

- ANOVA with Tukey’s Post Hoc Test : Compare multiple treatment groups (e.g., varying concentrations or exposure times).

- Principal Component Analysis (PCA) : Identify correlations between structural modifications (e.g., substituents on the phenyl rings) and toxicity outcomes .

Methodological Considerations

- Reproducibility : Document all synthetic steps (e.g., molar ratios, reaction times) and analytical parameters (e.g., HPLC gradient programs) in line with IUPAC guidelines .

- Ethical Compliance : For biological studies, adhere to OECD guidelines for in vitro assays (e.g., mitochondrial toxicity tests) and declare IRB approvals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.